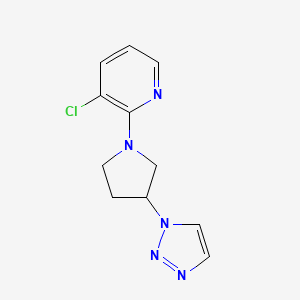

![molecular formula C9H15N3O B2923349 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 1601251-07-3](/img/structure/B2923349.png)

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The molecule also contains a propan-2-ol group, which is a three-carbon chain with a hydroxyl (OH) group attached to the middle carbon atom.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a process similar to the Huisgen 1,3-dipolar cycloaddition . This reaction is commonly used to synthesize 1,2,3-triazoles and involves the reaction of an azide with an alkyne . The cyclopropyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The 1,2,3-triazole ring in the molecule is an aromatic heterocycle, meaning it is a cyclic molecule with alternating single and double bonds, which includes atoms other than carbon (in this case, nitrogen) in the ring . The cyclopropyl group is a type of cycloalkane, which is a molecule composed of carbon atoms arranged in a ring structure .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The hydroxyl group of the propan-2-ol portion of the molecule could potentially be oxidized to form a ketone . The 1,2,3-triazole ring could potentially participate in various reactions due to its aromatic nature .Aplicaciones Científicas De Investigación

Antifungal Applications

- Synthesis and Antifungal Evaluation : A study by Zambrano-Huerta et al. (2019) highlighted the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives and evaluated their antifungal potency against Candida strains. A derivative with a cyclopropyl group displayed exceptional selectivity and low toxicity, suggesting potential as an antifungal compound (Zambrano-Huerta et al., 2019).

- Evaluation on Candida Strains : Another study by Lima-Neto et al. (2012) synthesized 1,2,3-Triazole derivatives and assessed their antifungal activity on various Candida species. One halogen-substituted triazole showed the best antifungal profile, indicating the scope for future drug development (Lima-Neto et al., 2012).

Synthesis and Characterization

- Peptide Synthesis : Tornøe et al. (2002) reported a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis, suggesting its utility in peptide and protein engineering (Tornøe et al., 2002).

- Crystal Structure Analysis : The study of the crystal structure of related compounds, like cyproconazole by Kang et al. (2015), provides insights into the structural aspects of triazole derivatives. Such analysis is crucial for understanding the physical and chemical properties of these compounds (Kang et al., 2015).

Biological and Environmental Applications

- Acute Toxicity and Cytotoxicity Assessment : Pelizaro et al. (2019) assessed the acute toxicity and cytotoxicity of fluorescent markers derived from triazoles. The study demonstrated low acute toxicity to various biological models, suggesting their potential as safe fluorescent markers for biodiesel quality monitoring (Pelizaro et al., 2019).

Synthetic Chemistry Applications

- Cyclopropane Reactions : Suleymanov et al. (2020) described donor-acceptor cyclopropanes substituted with triazene, demonstrating their reactivity in catalyst-free ring-opening reactions. This study highlights the utility of triazole derivatives in synthetic organic chemistry (Suleymanov et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(cyclopropylmethyl)triazol-4-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-9(2,13)8-6-12(11-10-8)5-7-3-4-7/h6-7,13H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQCXINAWWVWLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=N1)CC2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2923266.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2923270.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2923271.png)

![methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2923273.png)

![[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2923275.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2923276.png)

![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2923277.png)

![2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2923280.png)

![3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile](/img/structure/B2923282.png)

![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2923288.png)